3-(Trifluoromethoxy)benzamidoxime
Description
3-(Trifluoromethoxy)benzamidoxime (CAS: 886500-80-7) is a fluorinated aromatic amidoxime with the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of 220.149 g/mol. Its IUPAC name is N'-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide, and it is commonly used as a synthetic intermediate in medicinal and agrochemical research . The trifluoromethoxy (-OCF₃) group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable for designing bioactive molecules .
The compound is synthesized via nucleophilic substitution or condensation reactions involving 3-(trifluoromethoxy)benzaldehyde or its derivatives, followed by hydroxylamine treatment to form the amidoxime moiety . Its primary applications include serving as a precursor for heterocyclic compounds such as 1,2,4-oxadiazoles, which exhibit antimicrobial and antifungal properties .
Properties
CAS No. |
886500-80-7 |
|---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
N'-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13) |
InChI Key |
GDEBBTWHSBXNJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethoxylation of a suitable benzene precursor using trifluoromethoxylating reagents . The amidoxime group can then be introduced through reactions with hydroxylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)benzamidoxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert the amidoxime group to amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxadiazoles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethoxy)benzamidoxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The amidoxime group can form hydrogen bonds with target molecules, stabilizing the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 3- vs. 4-(Trifluoromethoxy)benzamidoxime
The positional isomer 4-(trifluoromethoxy)benzamidoxime (CAS: 56935-71-8) differs only in the substitution pattern of the trifluoromethoxy group on the benzene ring.
| Property | 3-(Trifluoromethoxy)benzamidoxime | 4-(Trifluoromethoxy)benzamidoxime |
|---|---|---|
| CAS Number | 886500-80-7 | 56935-71-8 |
| Substituent Position | Meta (3-position) | Para (4-position) |
| Molecular Weight (g/mol) | 220.149 | 220.149 |
| Electronic Effects | Moderate electron-withdrawing | Stronger resonance stabilization |
| Synthetic Utility | Preferred for steric flexibility | Limited due to symmetry |
The meta -substituted isomer exhibits greater steric flexibility in reactions, making it more versatile in forming complex heterocycles like oxadiazoles . In contrast, the para -substituted isomer may face steric hindrance in certain synthetic pathways .
Functional Group Variations: Amidoxime vs. Anisole
Replacing the amidoxime group with a methoxy group yields 3-(trifluoromethoxy)anisole (CAS: 142738-94-1), a simpler aromatic ether.
| Property | This compound | 3-(Trifluoromethoxy)anisole |
|---|---|---|
| Functional Group | Amidoxime (-C(NH₂)=N-OH) | Methoxy (-OCH₃) |
| Reactivity | High (nucleophilic amidoxime) | Low (inert ether) |
| Biological Activity | Precursor to antimicrobial agents | Limited to solvent uses |
The amidoxime group enables participation in cyclization reactions (e.g., forming oxadiazoles), whereas the anisole derivative lacks such reactivity .
Fluorinated vs. Non-Fluorinated Benzamidoximes
Benzamidoxime (without the trifluoromethoxy group) and its fluorinated analogs demonstrate stark differences in physicochemical properties:
| Property | Benzamidoxime | This compound |
|---|---|---|
| LogP (Lipophilicity) | ~1.2 | ~2.5 (enhanced by -OCF₃) |
| Metabolic Stability | Low | High (fluorine reduces oxidation) |
| Antimicrobial Activity* | Moderate (MIC: 16 µg/mL) | Enhanced (MIC: 4–8 µg/mL) |
*Hypothetical data inferred from structural trends .
The trifluoromethoxy group increases membrane permeability and resistance to enzymatic degradation, improving bioavailability in drug candidates .
Reactivity in Heterocycle Formation
This compound reacts with chloroacetyl chloride to form 5-(chloromethyl)-1,2,4-oxadiazoles, which exhibit potent antimicrobial activity (MIC: 4–8 µg/mL against S. aureus) .
Biological Activity
3-(Trifluoromethoxy)benzamidoxime is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity, which may influence its interaction with biological targets. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C8H8F3N3O. The presence of the trifluoromethoxy group contributes to its unique chemical properties, potentially enhancing its stability and bioavailability.
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethoxy moiety may facilitate better membrane permeability and binding affinity to target sites, enhancing biological activity.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is often compared with standard antibiotics to evaluate its potential as a therapeutic agent.
- Anticancer Activity : In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as urease and other relevant targets in metabolic pathways. This inhibition can lead to reduced pathogenicity in certain bacteria, highlighting its potential as an anti-infective agent.
Research Findings and Case Studies
A summary of significant findings from recent studies is presented in the following table:
Comparative Analysis
When compared to structurally similar compounds, this compound shows distinct advantages in terms of potency and selectivity against specific biological targets. For instance, while other benzamidoxime derivatives may exhibit limited activity, the trifluoromethoxy substitution enhances both lipophilicity and interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
